2-(4-fluorobenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
2-(4-fluorobenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C20H16FN3O3S and its molecular weight is 397.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-(4-fluorobenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the pyrido-thiadiazine family. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound suggest potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C14H12FN3O3S with a molecular weight of approximately 303.32 g/mol. The structural components include a pyrido-thiadiazine core with a p-tolyl group and a 4-fluorobenzyl moiety, which influence its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrido-thiadiazine class exhibit various biological activities. The specific biological activities associated with This compound include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
- Anticancer Properties : Investigations into the cytotoxic effects on cancer cell lines reveal promising results.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes relevant to disease pathways.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various pyrido-thiadiazine derivatives found that those with electron-withdrawing groups (like fluorine) exhibited enhanced activity against Gram-positive bacteria. The presence of the fluorobenzyl group in this compound may contribute to its increased potency against bacterial strains .
Anticancer Activity
In vitro assays have demonstrated that This compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Caspase activation |
HeLa | 15.0 | Cell cycle arrest |
Enzyme Inhibition
The compound has been tested as an inhibitor for various enzymes involved in metabolic pathways. Notably, it displayed competitive inhibition against certain kinases implicated in cancer progression. Kinetic studies revealed an IC50 value of approximately 25 µM for one such kinase .
Case Study 1: Antimicrobial Efficacy
A comparative analysis was conducted on several pyrido-thiadiazine derivatives against Staphylococcus aureus and Escherichia coli. This compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential.
Case Study 2: Cytotoxicity in Cancer Cells
In a recent study involving multiple cancer cell lines, This compound was evaluated for its cytotoxic effects. Results indicated that treatment led to a dose-dependent decrease in cell viability across tested lines.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c1-14-4-10-17(11-5-14)24-19-18(3-2-12-22-19)28(26,27)23(20(24)25)13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXDNKJTSRXONE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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